1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

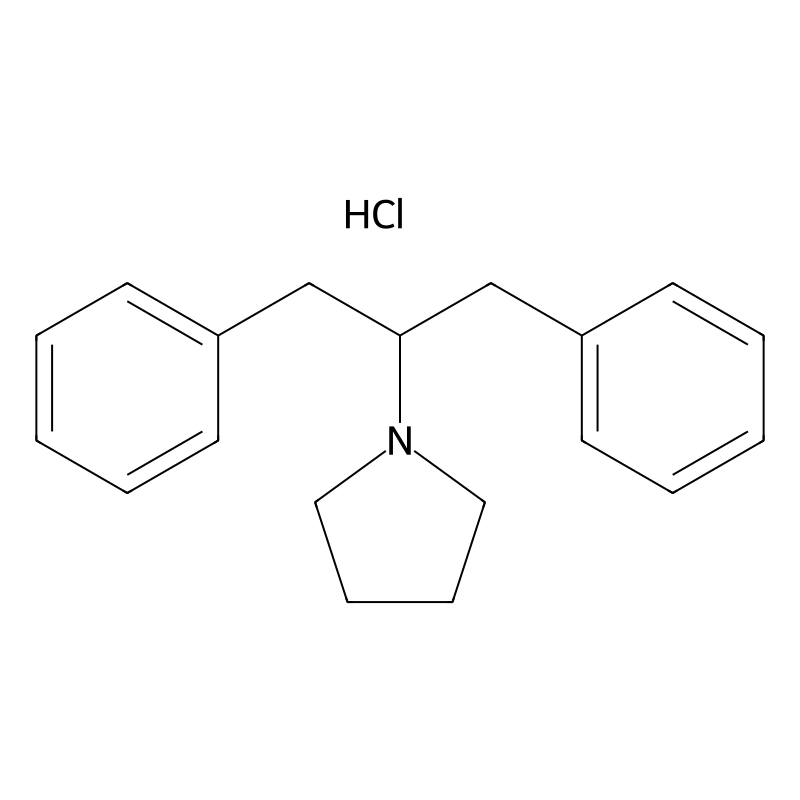

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₉H₂₃N·HCl and a molecular weight of approximately 301.854 g/mol. It is characterized by its structural features, including a pyrrolidine ring and a diphenylpropan-2-yl group. This compound often appears as a crystalline solid and is primarily used as an analytical reference standard in research settings, particularly in the fields of pharmacology and toxicology .

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride (sometimes abbreviated as 1-DPP), is a chemical compound being studied for its potential applications in scientific research. Due to its structural similarity to known dissociative anesthetics, research has focused on understanding its mechanisms of action and potential effects on the nervous system [].

- Dissociative Anesthetic Properties: Researchers are investigating whether 1-DPP interacts with the N-methyl-D-aspartate (NMDA) receptor, a key player in regulating consciousness and pain perception. Dissociative anesthetics like PCP and ketamine work by blocking the NMDA receptor, leading to anesthesia and hallucinations []. Studies on 1-DPP aim to determine if it produces similar effects through the same mechanism.

The chemical reactivity of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride can be explored through various reactions typical of pyrrolidine derivatives. These may include:

- Alkylation Reactions: The nitrogen atom in the pyrrolidine ring can undergo alkylation, allowing for the introduction of various alkyl groups.

- Acylation Reactions: The amine group can react with acyl chlorides to form amides, which may alter the compound's biological activity.

- Hydrochloride Formation: The compound can readily form hydrochloride salts, enhancing its solubility in water and making it suitable for various applications.

These reactions are essential for synthesizing derivatives that may exhibit different pharmacological properties.

The synthesis of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride typically involves multi-step organic synthesis techniques. Key methods include:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Diphenylpropan-2-yl Group: This step often employs alkylation methods where the diphenylpropan-2-yl moiety is introduced to the nitrogen atom of the pyrrolidine ring.

- Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

The primary applications of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride include:

- Analytical Reference Standard: It serves as a standard in analytical chemistry for research purposes, particularly in toxicology and pharmacology.

- Research in Pharmacology: Its potential as a dissociative anesthetic makes it valuable for studying pain management and anesthetic mechanisms.

- Forensic Science: The compound is utilized in forensic toxicology to help identify substances involved in drug-related cases .

Interaction studies involving 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride primarily focus on its effects on neurotransmitter systems, particularly:

- NMDA Receptor Interaction: Preliminary data suggest that it may modulate NMDA receptor activity, similar to other dissociative anesthetics.

- Dopaminergic Systems: Its influence on dopamine pathways could be significant for understanding its potential effects on mood and cognition.

Further comprehensive studies are needed to elucidate these interactions fully.

Several compounds share structural or functional similarities with 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride. Here are a few notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ketamine | Contains a cyclohexanone structure | Well-studied dissociative anesthetic |

| Phencyclidine (PCP) | Contains a piperidine ring | Known for its hallucinogenic effects |

| 1-(2-Thienyl)-pyrrolidine | Similar pyrrolidine framework | Exhibits different biological activities |

These compounds highlight unique aspects of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride while underscoring its potential as a distinct entity within the class of dissociative anesthetics .